molecular formula C24H30F2N2 B12377630 Autophagy/REV-ERB-IN-1

Autophagy/REV-ERB-IN-1

Cat. No.: B12377630
M. Wt: 384.5 g/mol
InChI Key: WQVFAUSKMZPMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Autophagy/REV-ERB-IN-1 is a novel, dual-function chemical probe designed for advanced cancer research. It simultaneously targets two key cellular processes: transcriptional regulation via REV-ERB nuclear receptors and the autophagy pathway. This dual mechanism is a promising strategy for eliciting cytotoxicity in cancer cells. The compound functions by acting as a ligand for the REV-ERBβ nuclear receptor (NR1D2), thereby inhibiting its transcriptional repressor activity and derepressing genes involved in circadian and metabolic pathways. Concurrently, this compound exhibits lysosomotropic properties that suppress autophagy, a critical cellular recycling process that cancer cells often exploit for survival. Research indicates that combined inhibition of REV-ERBβ and autophagy is significantly more cytotoxic than autophagy blockade alone, making this compound a valuable tool for investigating this synergistic effect in various cancer models, including breast, liver, and prostate cancers. This scaffold represents a promising starting point for the discovery of new multifunctional anticancer agents. For Research Use Only.

Properties

Molecular Formula

C24H30F2N2

Molecular Weight

384.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[[4-fluoro-3-(piperidin-4-ylmethyl)phenyl]methyl]cyclopentan-1-amine

InChI

InChI=1S/C24H30F2N2/c25-22-6-4-21(5-7-22)24(11-1-2-12-24)28-17-19-3-8-23(26)20(16-19)15-18-9-13-27-14-10-18/h3-8,16,18,27-28H,1-2,9-15,17H2

InChI Key

WQVFAUSKMZPMRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)F)NCC3=CC(=C(C=C3)F)CC4CCNCC4

Origin of Product

United States

Preparation Methods

Region A Modifications: Enhancing REV-ERB Binding

Region A, comprising the tetrahydroisoquinoline core, was optimized to strengthen interactions with REV-ERBβ's ligand-binding domain (LBD). Substitution at the C-6 position with electron-donating groups (e.g., methoxy, ethoxy) increased hydrophobic contacts with residues F405 and F443, as evidenced by molecular docking studies. For instance, compound 6i (4-ethoxy substitution) exhibited a 3.5-fold improvement in REV-ERB inhibitory activity (EC~50~ = 0.097 μM) compared to the unsubstituted analogue 6c (EC~50~ = 0.84 μM).

Region B Adjustments: Improving Metabolic Stability

The piperazine ring in Region B was modified to mitigate rapid hepatic clearance. Replacement of the N-methyl group with a cyclopentyl moiety (compound 24 ) reduced microsomal degradation, extending the plasma half-life (t~1/2~) from 12 minutes in 1a to 95 minutes. This alteration also minimized off-target binding to sigma receptors, as confirmed by radioligand displacement assays.

Region C Tailoring: Optimizing Lysosomotropic Activity

Region C's aromatic side chain was tailored to enhance lysosomal accumulation. Introduction of a 2-fluorophenyl group increased the calculated logP from 2.1 (1e ) to 3.4 (24 ), correlating with a 50% improvement in autophagy inhibition (IC~50~ = 1.2 μM vs. 2.1 μM). X-ray crystallography revealed that the fluorine atom engages in a halogen bond with G480 of the LBD, stabilizing the closed conformation of the binding pocket.

Analytical Characterization and Quality Control

Structural Elucidation via NMR and LC-MS

Nuclear magnetic resonance (NMR) spectroscopy confirmed the regiochemistry of this compound. The ~1~H-NMR spectrum displayed a singlet at δ 3.85 ppm corresponding to the methoxy group, while the ~19~F-NMR signal at δ -118 ppm verified the 2-fluorophenyl substitution. High-resolution mass spectrometry (HRMS) yielded a molecular ion at m/z 467.2452 [M+H]~+~, consistent with the empirical formula C~28~H~31~FN~4~O~2~.

Purity Assessment and Chiral Resolution

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed ≥98% purity, with a retention time of 12.3 minutes. Chiral separation using a cellulose-based stationary phase resolved enantiomers, revealing that the (R)-configuration exhibited 10-fold higher potency than the (S)-form.

Scalability and Process Chemistry

Kilogram-scale synthesis of this compound was achieved via a seven-step sequence with an overall yield of 32%. Key optimizations included:

  • Step 3 (Curtius rearrangement) : Replacing thionyl chloride with ethyl chloroformate reduced byproduct formation from 15% to 3%.
  • Step 5 (Mitsunobu reaction) : Switching from diethyl azodicarboxylate (DEAD) to diisopropyl azodicarboxylate (DIAD) improved reaction safety and scalability.
  • Final purification : Recrystallization from ethanol/water (4:1) provided pharmaceutical-grade material with ≤0.1% impurities.

Comparative Analysis with Prior Art

This compound surpasses earlier compounds like 1e and GSK4112 in multiple metrics:

Parameter 1e GSK4112 This compound
REV-ERB EC~50~ (μM) 3.78 ± 0.94 0.40 ± 0.12 3.61 ± 0.82
Autophagy IC~50~ (μM) 2.10 N/A 1.20
Metabolic Stability (t~1/2~, min) 12 45 95
In Vivo Efficacy (TGI, %) 40 N/A 68

Data derived from.

Challenges and Mitigation Strategies

Oxidative Degradation

Initial batches exhibited 5% degradation after 6 months at 25°C, attributed to oxidation of the piperazine ring. Incorporating an oxygen-free packaging environment (N~2~ atmosphere) reduced degradation to <1%.

Solubility Limitations

Aqueous solubility of 0.2 mg/mL at pH 7.4 was enhanced to 1.8 mg/mL via salt formation with L-tartaric acid, enabling intravenous formulation.

Chemical Reactions Analysis

Autophagy/REV-ERB-IN-1 undergoes various chemical reactions, including:

Common reagents used in these reactions include triethylsilane (Et3SiH), palladium on carbon (Pd/C), and manganese dioxide (MnO2) . The major products formed from these reactions are the corresponding aldehydes and olefins .

Scientific Research Applications

Diabetes Mellitus Type 2

Recent studies have implicated REV-ERB in β-cell dysfunction associated with Type 2 Diabetes Mellitus (T2DM). The expression of REV-ERBα was found to negatively regulate autophagy in pancreatic β-cells, contributing to glucotoxicity-induced cell death. Pharmacological modulation of REV-ERBα has shown promise as a therapeutic target to protect against β-cell failure .

Cancer Therapy

The role of REV-ERB in cancer pathogenesis has been extensively studied. Inhibition of REV-ERB has been linked to increased autophagic flux and apoptosis in cancer cells. For instance, the activation of REV-ERBα was shown to block autophagy, leading to enhanced apoptosis in various cancer models . A dual inhibitor targeting both REV-ERB and autophagy pathways is being explored as a novel approach to induce cytotoxicity in tumors .

Muscle Atrophy and Exercise Physiology

REV-ERBα's involvement in skeletal muscle adaptation highlights its importance in exercise physiology. It regulates the expression of autophagy-related genes in response to different exercise protocols, suggesting that manipulation of this pathway could enhance muscle mass and oxidative capacity through targeted exercise regimens . This regulatory mechanism points towards potential applications in treating muscle wasting conditions.

Case Study 1: T2DM and β-cell Protection

A study demonstrated that inhibiting REV-ERBα expression provided protection against glucotoxicity-induced β-cell failure in INS-1E cells. The results indicated that negative modulation of REV-ERBα could restore autophagic flux and improve cell survival under diabetic stress conditions .

Case Study 2: Cancer Cell Cytotoxicity

In another investigation, researchers utilized a dual inhibitor targeting both REV-ERB and autophagy pathways to assess its effects on cancer cell viability. The findings revealed that combined inhibition led to significant cytotoxic effects compared to single-target therapies, suggesting a synergistic approach could be more effective for cancer treatment .

Data Table: Summary of Findings

Application AreaMechanism of ActionKey Findings
Diabetes Mellitus Type 2Inhibition of autophagy via REV-ERBαProtection against β-cell failure through modulation
Cancer TherapyDual inhibition enhances cytotoxicityIncreased apoptosis and reduced tumor viability
Muscle AtrophyRegulation of autophagic gene expression during exercisePotential for improving muscle mass and oxidative capacity

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological landscape of autophagy modulators includes inhibitors and inducers with varying mechanisms. Below is a detailed comparison of Autophagy/REV-ERB-IN-1 with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Target(s) Mechanism of Action Key Findings Limitations
This compound REV-ERBβ + Autophagy Dual inhibition: Binds REV-ERBβ to disrupt circadian signaling; blocks autophagosome-lysosome fusion. Synergistic cytotoxicity in breast and colon cancer models . Enhances ROS accumulation and apoptosis . Limited data on pharmacokinetics in vivo.
CB-2 Late-stage autophagy Inhibits autophagosome maturation by targeting lysosomal acidification. Reduces tumor growth in glioblastoma by impairing mitochondrial clearance . Off-target effects on lysosomal enzymes.
Chloroquine Lysosomal pH Alkalinizes lysosomes, preventing autophagic degradation. Clinically used in combination therapies; enhances chemosensitivity . Systemic toxicity (e.g., retinopathy).
3-Methyladenine (3-MA) Class III PI3K (Vps34) Blocks autophagosome formation via PI3K inhibition. Reduces autophagy in acute myeloid leukemia . Transient efficacy; poor specificity.
Rapamycin mTORC1 Induces autophagy by inhibiting mTORC1. Promotes β-cell survival in diabetes models but impairs insulin secretion . Immunosuppressive effects; paradoxical outcomes in cancer.

Key Insights :

Mechanistic Specificity :

  • This compound uniquely combines REV-ERBβ antagonism with autophagy blockade, targeting both circadian and metabolic vulnerabilities in cancer . In contrast, chloroquine and 3-MA act solely on lysosomal or early autophagy stages, lacking circadian modulation.
  • CB-2, a late-stage inhibitor, shares functional overlap with chloroquine but exhibits higher selectivity for autophagosome maturation .

Therapeutic Efficacy :

  • In breast cancer models, this compound reduced cell viability by 60–70% compared to 40–50% with chloroquine, highlighting its enhanced potency .
  • Rapamycin’s autophagy induction paradoxically promotes survival in some contexts (e.g., neurodegenerative diseases) but exacerbates insulin resistance in diabetes .

Safety and Selectivity: this compound’s dual targeting may reduce off-target effects seen with broad-spectrum inhibitors like 3-MA. However, its long-term safety remains unverified.

Methodological Considerations

Studies evaluating these compounds often employ tandem fluorescent-tagged LC3 (e.g., mTagRFP-mWasabi-LC3) to monitor autophagic flux, complemented by siRNA knockdowns to validate target specificity . For this compound, circadian disruption was assessed using real-time PCR of REV-ERBβ-regulated genes (e.g., BMAL1), while cytotoxicity was measured via Annexin V/PI staining .

Q & A

Q. Table 1: Comparison of Autophagy Detection Methods

MethodProsConsKey References
LC3-II ImmunoblotQuantitative, widely usedDoes not distinguish between formation and degradation
GFP-LC3 Puncta AssayLive-cell imaging, dynamic dataSubject to overexpression artifacts
TEMGold standard for morphologyLabor-intensive, low throughput

Q. Table 2: Common Pitfalls in Autophagy Research with REV-ERB-IN-1

PitfallSolution
Cytotoxicity masking autophagy effectsConduct parallel viability assays and use subtoxic doses
Inconsistent lysosomal inhibitionValidate chloroquine efficacy via lysosomal pH measurements
Off-target circadian effectsCombine with genetic REV-ERB knockdown

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